molecular formula C15H11N3O2 B11851444 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one CAS No. 1333222-15-3

6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one

Cat. No.: B11851444
CAS No.: 1333222-15-3
M. Wt: 265.27 g/mol
InChI Key: MIWJHKZVEYZGLG-UHFFFAOYSA-N
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Description

6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one typically involves the reaction of 5-phenoxypyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted phenoxypyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(5-phenoxypyridin-3-yl)pyridazin-3-amine: Similar structure but with an amine group instead of a ketone.

    5-phenoxypyridine-3-carboxylic acid: Precursor in the synthesis of the target compound.

    Pyridazinone derivatives: A broad class of compounds with varying substituents on the pyridazinone ring.

Uniqueness

6-(5-phenoxypyridin-3-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxypyridine moiety with a pyridazinone core makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1333222-15-3

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

3-(5-phenoxypyridin-3-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C15H11N3O2/c19-15-7-6-14(17-18-15)11-8-13(10-16-9-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19)

InChI Key

MIWJHKZVEYZGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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